CDD-1845

SARS-CoV-2 Mpro inhibition non-covalent inhibitor

Researchers studying SARS-CoV-2 Mpro inhibitor resistance face a critical challenge: clinically observed nirmatrelvir-resistant double mutants (ΔP168/A173V) can increase the Ki of covalent inhibitors by up to 600-fold, rendering them ineffective. CDD-1845 directly addresses this gap as a non-covalent, non-peptide benzimidazole inhibitor that maintains near-wild-type inhibitory potency (Ki = 3 nM) against these same mutants. • Wild-type Mpro inhibition Ki = 3 nM, the most potent in the CDD benzimidazole series (vs. CDD-1819: 5 nM; CDD-1733: 12 nM). • Retains potency within 4-fold of wild-type against ΔP168/A173V double mutant, essential for resistance mechanism studies. • Non-covalent, reversible binding mechanism (no reactive warhead) enables washout and competition assays not feasible with covalent inhibitors. • Structurally validated: high-resolution co-crystal structure available (PDB: 7UR9, 2.14 Å) for SBDD campaigns. • Validated in cellular models: IC50 = 2.39 μM in RTCA viral replication assays without cytotoxicity. Supplied as a white to off-white solid, ≥98% purity (HPLC), with assured batch-to-batch consistency for reproducible enzymatic and cellular assays. Standard international B2B shipping under ambient conditions; no special permits required.

Molecular Formula C34H31N5O2
Molecular Weight 541.6 g/mol
Cat. No. B12374560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDD-1845
Molecular FormulaC34H31N5O2
Molecular Weight541.6 g/mol
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4CCCC(=O)NC)C5=CN=CC6=CC=CC=C65
InChIInChI=1S/C34H31N5O2/c1-22(24-17-16-23-9-3-4-10-25(23)19-24)37-34(41)28-13-7-14-30-32(28)39(18-8-15-31(40)35-2)33(38-30)29-21-36-20-26-11-5-6-12-27(26)29/h3-7,9-14,16-17,19-22H,8,15,18H2,1-2H3,(H,35,40)(H,37,41)/t22-/m0/s1
InChIKeyCTPLSMAVLSTZPJ-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDD-1845: Non-Covalent Mpro Inhibitor


CDD-1845 is a non-covalent, non-peptide small molecule inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro), discovered via DNA-encoded chemical library (DECL) affinity selection and subsequent off-DNA medicinal chemistry optimization [1]. It belongs to a structurally distinct benzimidazole scaffold class bearing an isoquinoline moiety, with a molecular formula of C34H31N5O2 and molecular weight of 541.64 g/mol [2]. CDD-1845 is characterized by its non-covalent binding mechanism—lacking a reactive warhead—which fundamentally distinguishes it from covalent peptidomimetic Mpro inhibitors [1].

CDD-1845 vs. Analogs: Substitution Risks


Although CDD-1845 belongs to the broader benzimidazole series of SARS-CoV-2 Mpro inhibitors including CDD-1733 and CDD-1819, these compounds are not functionally interchangeable. CDD-1845 displays the most potent wild-type enzyme inhibition (Ki = 3 nM) within this series, representing a 1.7-fold improvement over CDD-1819 (Ki = 5 nM) and a 4-fold improvement over CDD-1733 (Ki = 12 nM) [1]. More critically, only CDD-1845 and CDD-1819 retain near-wild-type inhibitory potency against nirmatrelvir-resistant Mpro double mutants (ΔP168/A173V), with Ki values remaining within 4-fold of wild-type, whereas CDD-1733 shows a 10-fold increase in Ki against the same mutant [1]. Furthermore, substitution with a different non-covalent Mpro inhibitor scaffold lacking this specific benzimidazole pharmacophore cannot replicate the conserved binding interactions—including water-mediated hydrogen bonds to His41 and Asn142—that underpin CDD-1845's mutant resilience [1]. These differential potency and resistance profiles render generic substitution of CDD-1845 scientifically inadvisable.

CDD-1845 Quantitative Evidence


Wild-Type Mpro Inhibitory Potency

CDD-1845 demonstrates the most potent inhibition of wild-type SARS-CoV-2 Mpro among its direct benzimidazole scaffold analogs, with a Ki of 3 nM. This represents a 1.7-fold improvement in potency compared to CDD-1819 (Ki = 5 nM), a 4-fold improvement over CDD-1733 (Ki = 12 nM), and a 219-fold improvement over the R-enantiomer CDD-1732 (Ki = 657 nM) [1]. The linear N1-butylamide substitution in CDD-1845, in place of the N1-cyclobutylamide group found in CDD-1819, is the key structural determinant responsible for this enhanced inhibitory activity [1].

SARS-CoV-2 Mpro inhibition non-covalent inhibitor biochemical potency Ki determination

Mutant Mpro Resilience (ΔP168/A173V)

CDD-1845 exhibits remarkable resilience against clinically relevant Mpro mutations that confer high-level resistance to the standard-of-care covalent inhibitor nirmatrelvir. Against the ΔP168/A173V double mutant, which causes a synergistic 48-fold resistance to nirmatrelvir in cellular assays, CDD-1845 shows a modest potency reduction of less than 2.2-fold [1]. In biochemical protease inhibition assays, CDD-1845 maintains Ki values within 4-fold of wild-type for both the A173V single mutant and the ΔP168/A173V double mutant, whereas nirmatrelvir's Ki increases by 50-fold and 600-fold, respectively, against these same variants [1]. In contrast, CDD-1733 shows a 10-fold increase in Ki against the double mutant [1].

drug resistance Mpro variants ΔP168 mutation A173V mutation nirmatrelvir resistance

Non-Covalent Binding Mode & X-Ray Structure

CDD-1845 engages the Mpro active site through a conserved non-covalent binding mode characterized by water-mediated hydrogen bonds to the backbone carbonyl oxygen of His41 and the side chain oxygen of Asn142 (PDB: 7UR9, resolution 2.14 Å) [1]. This interaction network is shared with CDD-1819 and CDD-1733 but is structurally distinct from covalent inhibitors such as CDD-1713, which rely on a reactive warhead for irreversible binding [1]. Unlike peptidomimetic inhibitors that mimic native polyprotein substrates, CDD-1845 adopts a benzimidazole scaffold orientation that places the naphthalene group in the S2 pocket and the isoquinoline ring in hydrogen-bonding distance to H163, while the benzimidazole core remains positioned in the S1 subsite [1]. The crystallographically validated non-covalent mechanism eliminates the requirement for a reactive electrophilic warhead, potentially reducing off-target protein adduction relative to covalent inhibitors [1].

non-covalent inhibition X-ray crystallography binding mode structural biology Mpro active site

Cellular Antiviral Activity

CDD-1845 demonstrates robust antiviral activity in a cellular context, as measured by real-time cell analysis (RTCA) of SARS-CoV-2-infected cells. The addition of low micromolar concentrations of CDD-1845 (IC50 = 2.39 μM) restored the normalized cell index to levels comparable to uninfected healthy cells, indicating complete prevention of virus replication without adverse effects on cell proliferation [1]. CDD-1845 showed modestly improved antiviral potency compared to CDD-1819 (IC50 = 2.88 μM) in this assay, representing a 1.2-fold enhancement [1]. In contrast, CDD-1935, a related benzimidazole analog, only partially restored natural cell growth even at higher concentrations [1]. In a gain-of-signal live cell assay measuring Mpro inhibition in a cellular environment, CDD-1845 exhibited an IC50 of 98 nM, compared to 34 nM for CDD-1819 and 648 nM for CDD-1733 [1].

antiviral activity cellular assay SARS-CoV-2 replication IC50 RTCA

In Vivo Pharmacokinetics

Following a single intraperitoneal (IP) administration in mice, CDD-1845 exhibits a short terminal half-life (T1/2) of 1.1 ± 0.3 hours [1]. This pharmacokinetic profile is comparable to CDD-1819 (T1/2 = 1.2 ± 0.1 h) and shorter than CDD-1733 (T1/2 = 2.1 ± 1.4 h) [1]. The rapid systemic clearance indicates that CDD-1845 is eliminated from circulation within hours, which may be advantageous for studies requiring acute, transient Mpro inhibition without prolonged compound exposure [1]. The short half-life should be explicitly accounted for in experimental designs involving repeated or continuous dosing schedules [1].

pharmacokinetics mouse PK half-life in vivo clearance

Selectivity Against Human Proteases

To evaluate potential off-target effects against human proteases, CDD-1845, along with CDD-1733 and CDD-1819, was tested against a panel of four therapeutically relevant human proteases representing distinct catalytic classes: thrombin (serine protease), cathepsin B (cysteine protease), renin (aspartic protease), and matrix metallopeptidase-1 (MMP-1, metalloprotease). None of the tested compounds exhibited detectable inhibitory activity against any of these human proteases [1]. This selectivity profile is consistent across all three benzimidazole-based non-covalent Mpro inhibitors, suggesting that the scaffold itself confers Mpro-specific recognition while avoiding broad protease inhibition [1].

off-target activity selectivity human proteases thrombin cathepsin B

CDD-1845 Research Applications


Biochemical Mpro Affinity Assays

CDD-1845 is optimally suited for in vitro enzymatic assays and fluorescence-based Mpro activity screens where maximal target engagement is required. With a Ki of 3 nM—the lowest reported among the CDD benzimidazole series [1]—CDD-1845 enables robust Mpro inhibition at lower compound concentrations, reducing the likelihood of solubility-related artifacts or compound aggregation at high assay concentrations. The non-covalent, reversible binding mechanism also facilitates washout experiments and competition binding studies that are technically challenging with irreversible covalent inhibitors.

Drug Resistance Studies (ΔP168/A173V)

CDD-1845 is uniquely valuable for research programs investigating Mpro inhibitor resistance mechanisms, particularly those involving the clinically observed ΔP168 and A173V mutations that confer high-level resistance to nirmatrelvir. CDD-1845 maintains potency within 4-fold of wild-type against the ΔP168/A173V double mutant in biochemical assays, whereas nirmatrelvir's Ki increases by 600-fold [1]. This differential sensitivity makes CDD-1845 an essential control compound for validating mutant-specific drug screening platforms and for studying structure-activity relationships governing mutant resilience.

X-Ray Crystallography & SBDD

With a high-resolution co-crystal structure available (PDB: 7UR9, 2.14 Å) [1], CDD-1845 serves as a structurally validated starting point for structure-based drug design (SBDD) and fragment replacement campaigns. The crystallographically defined binding pose, including water-mediated hydrogen bonds to His41 and Asn142 and occupancy of the S1, S1′, and S2 subsites, provides a detailed template for computational docking studies and rational analog design [1]. Procurement of CDD-1845 enables structural biology laboratories to replicate and extend co-crystallization studies with mutant Mpro constructs or to generate ligand-bound reference structures for in-house SBDD efforts.

Cell-Based Antiviral Assays

CDD-1845 is validated for use in cellular models of SARS-CoV-2 infection, having demonstrated complete restoration of normalized cell index (IC50 = 2.39 μM) in RTCA viral replication assays without adversely affecting cell proliferation [1]. This cellular activity profile, combined with its non-covalent mechanism, makes CDD-1845 appropriate for viral yield reduction assays, time-of-addition studies to delineate Mpro inhibition timing during viral replication, and combination studies with other antiviral agents targeting distinct stages of the viral life cycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDD-1845

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.